molecular formula C19H22ClN3O4S B2524774 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396759-94-6

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2524774
CAS RN: 1396759-94-6
M. Wt: 423.91
InChI Key: DZNMQCQUHQEVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise in various applications, including as an inhibitor of certain enzymes and as a potential treatment for certain medical conditions. In

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

The compound’s radical-based protodeboronation has garnered attention in organic synthesis. Pinacol boronic esters, including this compound, serve as valuable building blocks. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

4-Methoxypyridine, a component of the compound, serves as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II. These alkaloids exhibit interesting biological activities and have potential therapeutic applications .

Antimicrobial Potential

Among its derivatives, compounds derived from this compound (such as 1a and 1b) have shown good antimicrobial potential. This finding highlights its relevance in combating microbial infections .

properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-18-3-2-16(12-17(18)20)28(25,26)22-13-14-6-10-23(11-7-14)19(24)15-4-8-21-9-5-15/h2-5,8-9,12,14,22H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNMQCQUHQEVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.